Comparative Antiviral Potency: Nebularine vs. Vidarabine (Ara-A) in HSV-1 Plaque Reduction
Nebularine demonstrates superior potency against herpes simplex virus type 1 (HSV-1) compared to the clinically established anti-herpetic nucleoside analog vidarabine. In Vero cell plaque reduction assays, Nebularine's IC50 is 0.6 µM , while Vidarabine's reported IC50 in comparable assays is 9.3 µg/mL, which corresponds to approximately 34.7 µM (molecular weight of vidarabine = 267.24 g/mol) . The quantified difference in molar potency is approximately 58-fold higher for Nebularine in this system.
| Evidence Dimension | HSV-1 viral plaque formation inhibition |
|---|---|
| Target Compound Data | IC50 = 0.6 µM |
| Comparator Or Baseline | Vidarabine: IC50 = 9.3 µg/mL (≈ 34.7 µM) |
| Quantified Difference | ~58-fold greater molar potency for Nebularine |
| Conditions | Vero cell plaque reduction assay |
Why This Matters
For antiviral research requiring potent HSV-1 inhibition at lower concentrations, Nebularine offers a >50-fold advantage, reducing compound usage and potential cytotoxicity in vitro.
